
Cyp3A4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp3A4-IN-2 is a compound known for its role as an inhibitor of cytochrome P450 3A4, an enzyme that plays a crucial role in the metabolism of various drugs in the human body. Cytochrome P450 3A4 is responsible for the oxidation of small foreign organic molecules, such as toxins or drugs, so that they can be removed from the body . Inhibitors like this compound are essential in studying drug interactions and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyp3A4-IN-2 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring safety, efficiency, and cost-effectiveness. This often involves optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Cyp3A4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, acids, and bases under various conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyp3A4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of cytochrome P450 3A4 and its impact on drug metabolism.
Biology: Helps in understanding the role of cytochrome P450 3A4 in various biological processes and its interaction with other biomolecules.
Medicine: Used in drug development to predict and prevent adverse drug interactions by inhibiting cytochrome P450 3A4.
Industry: Applied in the pharmaceutical industry to develop safer and more effective drugs by studying the metabolism and inhibition of cytochrome P450 3A4.
Mechanism of Action
Cyp3A4-IN-2 exerts its effects by binding to the active site of cytochrome P450 3A4, thereby inhibiting its enzymatic activity. This inhibition prevents the oxidation of substrates, leading to altered drug metabolism and potential drug-drug interactions . The molecular targets involved include the heme group of cytochrome P450 3A4, which is essential for its catalytic activity.
Comparison with Similar Compounds
Ketoconazole: A well-known inhibitor of cytochrome P450 3A4, used to treat fungal infections.
Ritonavir: An antiretroviral drug that inhibits cytochrome P450 3A4, used in the treatment of HIV.
Itraconazole: Another antifungal agent that inhibits cytochrome P450 3A4.
Uniqueness: Cyp3A4-IN-2 is unique in its specific binding affinity and inhibition potency towards cytochrome P450 3A4 compared to other inhibitors. This makes it a valuable tool in studying the enzyme’s role in drug metabolism and interactions.
Properties
Molecular Formula |
C33H38N4O3S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-naphthalen-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H38N4O3S/c1-33(2,3)40-32(39)37-28(19-26-14-9-13-25-12-7-8-17-29(25)26)22-41-23-30(36-27-15-5-4-6-16-27)31(38)35-21-24-11-10-18-34-20-24/h4-18,20,28,30,36H,19,21-23H2,1-3H3,(H,35,38)(H,37,39) |
InChI Key |
HETXCPWULXTMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


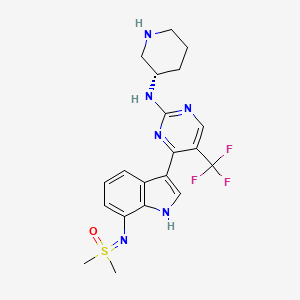
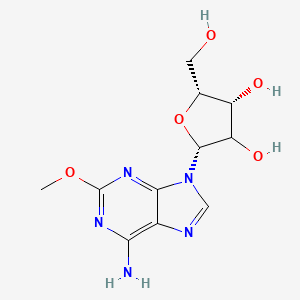
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
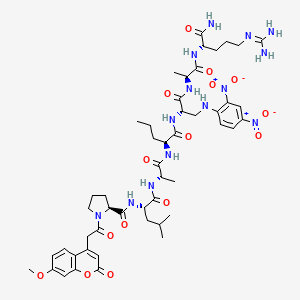
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

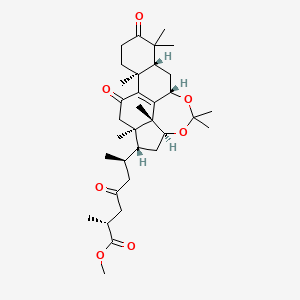
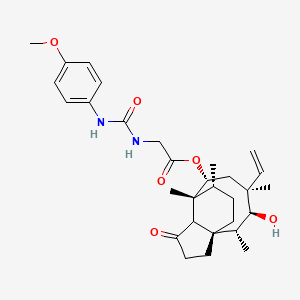
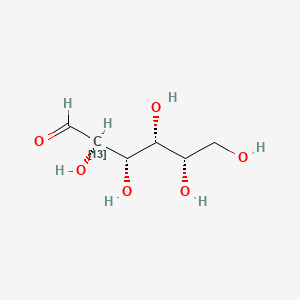
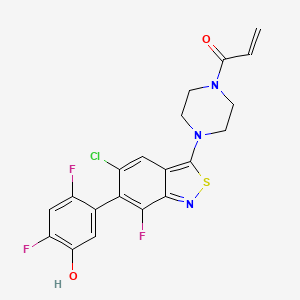
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

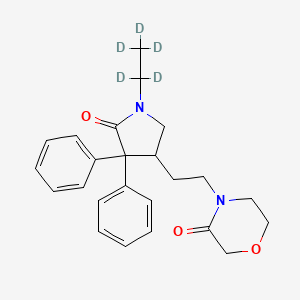
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
